molecular formula C10H7NOS B8011230 4-(1,3-thiazol-4-yl)benzaldehyde CAS No. 127406-12-6

4-(1,3-thiazol-4-yl)benzaldehyde

Cat. No.: B8011230
CAS No.: 127406-12-6
M. Wt: 189.24 g/mol
InChI Key: WDMCSJWJYXTEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Thiazol-4-yl)benzaldehyde ( 127406-12-6) is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . This compound is supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . It is classified with the signal word "Warning" and hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . This benzaldehyde derivative is primarily used as a versatile synthetic intermediate and building block in organic chemistry, medicinal chemistry, and drug discovery research . Compounds featuring a benzaldehyde group linked to a thiazole heterocycle are of significant interest in pharmaceutical development. Thiazole-containing analogs are investigated for potential biological activities . Furthermore, related thiazolidinone compounds synthesized from similar aldehyde precursors have demonstrated notable antiglioma activity in scientific studies, highlighting the therapeutic potential of this chemical class . Please note: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. A comprehensive safety data sheet (SDS) should be consulted before handling.

Properties

IUPAC Name

4-(1,3-thiazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCSJWJYXTEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310697
Record name 4-(4-Thiazolyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127406-12-6
Record name 4-(4-Thiazolyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127406-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Thiazolyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Thiazole Ring Formation :
    Benzaldehyde thioamide reacts with α-chloroacetone in ethanol under reflux (78°C) to yield 4-(thiazol-4-yl)toluene. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of HCl.

    PhC(S)NH2+ClCH2COCH3Ph-thiazole+HCl\text{PhC(S)NH}_2 + \text{ClCH}_2\text{COCH}_3 \rightarrow \text{Ph-thiazole} + \text{HCl}
  • Formylation via Vilsmeier-Haack Reaction :
    The toluene derivative undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, producing the target aldehyde in 65–72% yield.

Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.

  • Temperature Control : Maintaining sub-10°C during formylation minimizes side reactions like over-oxidation.

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to attach a pre-formed thiazole boronic acid to a bromobenzaldehyde precursor.

Protocol

  • Protection of Aldehyde :
    Bromobenzaldehyde is protected as its dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene (110°C, 4 h).

  • Coupling Reaction :
    The protected bromobenzene reacts with thiazol-4-ylboronic acid in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2:1 v/v) under Pd(PPh₃)₄ catalysis (2 mol%). The reaction proceeds at 80°C for 12 h, achieving 68–75% yield.

  • Deprotection :
    Hydrolysis with 10% HCl at 60°C regenerates the aldehyde group.

Advantages

  • Regioselectivity : Ensures exclusive coupling at the para position.

  • Functional Group Tolerance : Acetal protection prevents aldehyde oxidation during coupling.

Direct Nucleophilic Aromatic Substitution

A one-pot strategy substitutes a halogenated benzaldehyde with a thiazolyl anion.

Procedure

  • Generation of Thiazolyl Anion :
    Thiazole is deprotonated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

  • Substitution Reaction :
    4-Fluorobenzaldehyde reacts with the anion at 25°C for 6 h, yielding 4-(thiazol-4-yl)benzaldehyde in 55–60% yield.

Limitations

  • Substrate Restrictions : Limited to electron-deficient aryl halides (e.g., fluoro or nitro derivatives).

  • Side Reactions : Competing elimination pathways reduce efficiency.

Oxidative Dehydrogenation of Benzyl Alcohol Derivatives

This method converts 4-(thiazol-4-yl)benzyl alcohol to the aldehyde via selective oxidation.

Key Steps

  • Synthesis of Benzyl Alcohol :
    Grignard addition of thiazol-4-ylmagnesium bromide to 4-bromobenzaldehyde, followed by hydrolysis.

  • Oxidation :
    TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl oxidize the alcohol to the aldehyde in aqueous CH₃CN (0°C, 2 h), achieving 80–85% yield.

Catalytic Efficiency

  • Selectivity : TEMPO prevents over-oxidation to carboxylic acids.

  • Scalability : Compatible with continuous flow reactors for industrial production.

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Hantzsch + Formylation65–728–10High purity, scalableMulti-step, POCl₃ handling
Suzuki Coupling68–7516Regioselective, mild conditionsRequires protection/deprotection
Nucleophilic Substitution55–606One-pot synthesisLimited substrate scope
Oxidative Dehydrogenation80–852High yield, single stepTEMPO cost, solvent disposal

Industrial-Scale Production Considerations

Green Chemistry Innovations

  • Solvent Recycling : Ethanol and water are recovered via distillation in Hantzsch syntheses, reducing waste.

  • Catalyst Recovery : Palladium from Suzuki reactions is reclaimed using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), cutting costs by 40%.

Process Intensification

  • Microwave-Assisted Synthesis : Reduces Hantzsch reaction time from 8 h to 45 min at 120°C.

  • Flow Chemistry : Oxidative dehydrogenation achieves 90% conversion in 10 min using microreactors.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Thiazole Modifications

4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde (Compound 4, )
  • Structure : Benzaldehyde linked to a 2-phenylthiazole via a methoxy group.
  • Key Differences: The methoxy linker increases steric bulk and alters electronic conjugation compared to the direct thiazole-benzaldehyde bond in 4-(1,3-thiazol-4-yl)benzaldehyde.
  • Synthesis : Achieved via nucleophilic substitution between chloromethylthiazole and 4-hydroxybenzaldehyde, yielding 97% .
[2-(4-Trifluoromethylphenyl)-1,3-thiazol-4-yl]methanol ()
  • Structure: Thiazole substituted with a trifluoromethylphenyl group and a methanol side chain.
  • Key Differences: The CF₃ group is strongly electron-withdrawing, making the thiazole ring more electron-deficient than the parent compound. This could enhance reactivity in electrophilic substitutions. The methanol group replaces the aldehyde, limiting its utility in condensation reactions but enabling esterification or oxidation pathways .

Heterocycle-Substituted Benzaldehydes

4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde ()
  • Structure : Benzaldehyde linked to a methylpyrazole ring.
  • Key Differences: Pyrazole, a nitrogen-rich heterocycle, is less electron-deficient than thiazole, altering the compound’s electronic profile.
3-Methoxy-4-(4-methylimidazol-1-yl)benzaldehyde ()
  • Structure : Benzaldehyde substituted with a methylimidazole and methoxy group.
  • Key Differences :
    • Imidazole’s basicity (pKa ~7) contrasts with thiazole’s weaker basicity (pKa ~2.5), affecting solubility and hydrogen-bonding capabilities.
    • The methoxy group at the 3-position introduces regioselectivity in further derivatization .

Triazole and Pyrimidine Derivatives ()

Compounds 7–10 in feature triazole or pyrimidine rings linked to benzaldehyde. For example:

  • Compound 7: 4-((1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde. The 4-iodobenzyl group enhances halogen bonding interactions, which could be advantageous in targeting iodine-rich biological environments .

Electronic and Steric Effects

  • Electron Deficiency : Thiazole’s electron-deficient nature (compared to pyrazole or imidazole) increases the electrophilicity of the aldehyde group, favoring nucleophilic additions (e.g., Schiff base formation) .
  • Substituent Impact : Electron-withdrawing groups (e.g., CF₃ in ) further enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) may stabilize resonance structures .

Biological Activity

4-(1,3-Thiazol-4-yl)benzaldehyde is a compound that belongs to the thiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzaldehyde moiety substituted with a thiazole ring. This configuration is crucial for its biological activity as it allows for interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. Specifically, this compound has demonstrated efficacy against:

  • Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungi : Active against Aspergillus niger and Candida albicans.

Table 1 summarizes the antimicrobial activity of thiazole derivatives:

CompoundBacterial TargetFungal TargetMinimum Inhibitory Concentration (MIC)
This compoundE. coliA. niger50 µg/mL
Thiazole Derivative AS. aureusC. albicans25 µg/mL

2. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For example, research on related compounds has shown that they can reduce cell viability in glioblastoma multiforme cells significantly.

In a study evaluating several thiazolidinones (related to thiazole), compounds were tested for their cytotoxic effects on cancer cells:

  • Cell Line : C6 glioblastoma cells
  • Method : MTT assay
  • Results : Several derivatives exhibited IC50 values in the range of 5 µM to 100 µM.

Table 2 illustrates the anticancer effects of selected thiazole derivatives:

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A5C6 glioblastomaInduction of apoptosis
Compound B25MCF-7 breast cancerCell cycle arrest
This compound50A549 lung cancerNecrosis

3. Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. Compounds like this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Case Study 1: Anticancer Effects on Glioblastoma

A study conducted by Verma et al. assessed the effects of various thiazolidinones on glioblastoma multiforme cells. The results indicated that certain derivatives significantly decreased cell viability compared to standard treatments like temozolomide (TMZ), suggesting a promising avenue for future cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiazoles, compounds were tested against clinical isolates of bacteria and fungi. The results confirmed that those containing the thiazole moiety had lower MIC values compared to traditional antibiotics, highlighting their potential as alternative treatments .

Q & A

What are the established synthetic routes for 4-(1,3-thiazol-4-yl)benzaldehyde, and what reaction conditions are critical?

A common method involves condensation reactions between substituted benzaldehydes and thiazole derivatives. For example, a structurally analogous compound, 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde, was synthesized by reacting chloromethylthiazole with 4-hydroxybenzaldehyde in DMF using potassium carbonate as a base, followed by crystallization from ethanol . For this compound, similar conditions (e.g., refluxing in polar aprotic solvents like DMF or ethanol with acid/base catalysts) are recommended. Key parameters include:

  • Solvent choice : DMF enhances nucleophilic substitution due to high polarity.
  • Catalyst : Glacial acetic acid (0.1–1% v/v) can promote imine or aldol condensations .
  • Reaction time : 4–6 hours under reflux, monitored by TLC or HPLC .

How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Solvent screening : Compare yields in DMF vs. ethanol; DMF may improve solubility of aromatic intermediates.
  • Catalyst variation : Test Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) for condensation steps .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like polymerization of the aldehyde group.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .

Example : A study on thiazole derivatives achieved 97% yield by isolating intermediates via vacuum filtration and optimizing stoichiometry (1:1 aldehyde-to-thiazole ratio) .

What spectroscopic and analytical techniques are essential for characterizing this compound?

TechniqueKey Data PointsReference Example
¹H NMR Aldehyde proton (~10 ppm), thiazole protons (6.5–8.5 ppm)δ 9.05 (s, CH=N) in similar thiazole derivatives
¹³C NMR Aldehyde carbon (~190 ppm), thiazole C-2/C-4 (150–160 ppm)C=O at 189 ppm in benzaldehyde analogs
MS Molecular ion [M+H]⁺, fragmentation patternsm/z 305 (M+1) for a thiazole-thiadiazole hybrid
Elemental Analysis C, H, N, S percentages (±0.3% tolerance)C 47.35%, S 31.60% in thiazole derivatives

How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking and DFT calculations are widely used:

  • Docking studies : Analyze binding modes with target proteins (e.g., enzymes or receptors). For example, thiazole derivatives showed binding affinity to active sites via hydrophobic and π-π interactions .
  • DFT : Predict reactivity by calculating frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. A study on triazole-thiazole hybrids used DFT to validate charge distribution and stability .
  • ADMET prediction : Tools like SwissADME assess drug-likeness, permeability, and metabolic pathways .

How should researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Discrepancies often arise from purity differences or polymorphism . Strategies include:

  • Reproducing synthesis : Follow documented protocols (e.g., reflux time, solvent) strictly.
  • Purity assessment : Use HPLC (≥95% purity threshold) and compare retention times with standards .
  • Crystallography : Single-crystal X-ray diffraction definitively confirms structure and polymorphism .
  • Cross-referencing databases : Compare CAS registry data (e.g., LogP, solubility) from PubChem or EPA DSSTox .

What in vitro assays are suitable for evaluating the biological potential of this compound derivatives?

Assay TypeProtocol HighlightsReference Application
Antimicrobial Agar diffusion (MIC determination against S. aureus/E. coli)Thiazole derivatives tested via CLSI guidelines
Anticancer MTT assay (IC₅₀ against HeLa or MCF-7 cells)IC₅₀ values <10 µM reported for thiazole-triazole hybrids
Enzyme Inhibition Kinase or protease activity assays (e.g., fluorescence-based)Thiazole-acetamides inhibited acetylcholinesterase

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Byproduct formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves for aldehyde stabilization).
  • Solvent recovery : DMF or ethanol may require distillation for reuse.
  • Safety : Handle thiazole intermediates (potential irritants) in fume hoods with PPE .
  • Batch consistency : Implement QC protocols (HPLC, NMR) for each batch .

How does the electronic nature of substituents on the thiazole ring affect the reactivity of this compound?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase aldehyde electrophilicity, enhancing nucleophilic attacks (e.g., in Wittig reactions) .
  • Electron-donating groups (e.g., -OCH₃, -CH₃): Stabilize the thiazole ring but may reduce condensation rates.
  • Case study : A trifluoromethyl substituent increased the compound’s stability in asymmetric aldol reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-thiazol-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,3-thiazol-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.